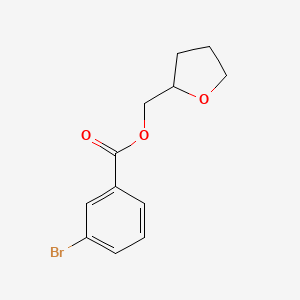![molecular formula C20H20F2N2O2 B11095229 (4-fluorophenyl)[({(1E)-1-[3-fluoro-4-(piperidin-1-yl)phenyl]ethylidene}amino)oxy]methanone](/img/structure/B11095229.png)
(4-fluorophenyl)[({(1E)-1-[3-fluoro-4-(piperidin-1-yl)phenyl]ethylidene}amino)oxy]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-{1-[3-Fluoro-4-(piperidin-1-yl)phenyl]ethylidene}amino 4-fluorobenzoate is a synthetic organic compound characterized by its unique structure, which includes fluorine atoms and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{1-[3-Fluoro-4-(piperidin-1-yl)phenyl]ethylidene}amino 4-fluorobenzoate typically involves a multi-step process:
Formation of the Piperidine Derivative: The initial step involves the synthesis of 3-fluoro-4-(piperidin-1-yl)benzaldehyde. This can be achieved through the reaction of 3-fluoro-4-nitrobenzaldehyde with piperidine under reductive conditions.
Condensation Reaction: The aldehyde group of 3-fluoro-4-(piperidin-1-yl)benzaldehyde is then reacted with ethylideneamine to form the Schiff base (E)-{1-[3-fluoro-4-(piperidin-1-yl)phenyl]ethylidene}amine.
Esterification: Finally, the Schiff base is esterified with 4-fluorobenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-{1-[3-Fluoro-4-(piperidin-1-yl)phenyl]ethylidene}amino 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the Schiff base to the corresponding amine.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH₃)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Hydroxylated or alkoxylated derivatives
Scientific Research Applications
(E)-{1-[3-Fluoro-4-(piperidin-1-yl)phenyl]ethylidene}amino 4-fluorobenzoate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to its piperidine moiety.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (E)-{1-[3-Fluoro-4-(piperidin-1-yl)phenyl]ethylidene}amino 4-fluorobenzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, enzyme inhibition, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- (E)-{1-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethylidene}amino 4-fluorobenzoate
- (E)-{1-[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]ethylidene}amino 4-fluorobenzoate
Uniqueness
(E)-{1-[3-Fluoro-4-(piperidin-1-yl)phenyl]ethylidene}amino 4-fluorobenzoate is unique due to the presence of the piperidine ring, which imparts distinct pharmacological and chemical properties compared to its analogs with different heterocyclic rings.
Properties
Molecular Formula |
C20H20F2N2O2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[(E)-1-(3-fluoro-4-piperidin-1-ylphenyl)ethylideneamino] 4-fluorobenzoate |
InChI |
InChI=1S/C20H20F2N2O2/c1-14(23-26-20(25)15-5-8-17(21)9-6-15)16-7-10-19(18(22)13-16)24-11-3-2-4-12-24/h5-10,13H,2-4,11-12H2,1H3/b23-14+ |
InChI Key |
YRWBTAXFLYXCMW-OEAKJJBVSA-N |
Isomeric SMILES |
C/C(=N\OC(=O)C1=CC=C(C=C1)F)/C2=CC(=C(C=C2)N3CCCCC3)F |
Canonical SMILES |
CC(=NOC(=O)C1=CC=C(C=C1)F)C2=CC(=C(C=C2)N3CCCCC3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-benzyl-N-(4-chlorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11095150.png)
![N'-[(E)-(4-nitrophenyl)methylidene]decane-1-sulfonohydrazide](/img/structure/B11095157.png)

![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B11095169.png)
![2,5-dichloro-N-[(4-chlorophenyl)carbamoyl]-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11095176.png)
![4-[((E)-2-{2-[(3-Fluorobenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11095182.png)
![(2E)-2-[(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11095189.png)
![4-[(Z)-(2-{4-(azepan-1-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-bromo-6-methoxyphenol](/img/structure/B11095191.png)
-7-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone](/img/structure/B11095198.png)

![3-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B11095211.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B11095226.png)
![N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11095231.png)
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide](/img/structure/B11095234.png)
